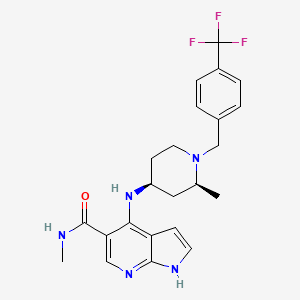

GLP-1R agonist 18

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Glucagon-like peptide-1 receptor agonist 18 is a small molecule that acts as an agonist for the glucagon-like peptide-1 receptor. This receptor is a class B G-protein coupled receptor predominantly expressed in pancreatic beta cells. When activated, it stimulates insulin secretion and promotes beta cell survival and proliferation. Glucagon-like peptide-1 receptor agonists are widely used in the treatment of type 2 diabetes due to their ability to lower blood glucose levels, promote weight loss, and protect pancreatic beta cells .

Vorbereitungsmethoden

The synthesis of glucagon-like peptide-1 receptor agonist 18 involves several steps. One method includes the recombinant expression of the linear peptide followed by the attachment of a polyethylene glycol-fatty acid staple in a subsequent chemical reaction step . Another approach involves the use of saturation mutagenesis and chemical design to identify new agonists with modified N-terminal domains . Industrial production methods typically involve large-scale peptide synthesis and purification processes to ensure high purity and yield .

Analyse Chemischer Reaktionen

Glucagon-like peptide-1 receptor agonist 18 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the substitution of the native glutamate residue with cysteic acid in the N-terminal region of the peptide results in a highly active analogue . Major products formed from these reactions include modified peptides with enhanced receptor binding and signaling properties .

Wissenschaftliche Forschungsanwendungen

Glucagon-like peptide-1 receptor agonist 18 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the role of glucagon-like peptide-1 in glucose homeostasis and insulin secretion . In biology, it is used to investigate the effects of glucagon-like peptide-1 receptor activation on beta cell proliferation and survival . In medicine, it is used in the treatment of type 2 diabetes and obesity due to its ability to lower blood glucose levels and promote weight loss . Additionally, glucagon-like peptide-1 receptor agonists have shown potential in the treatment of neurodegenerative diseases, such as Parkinson’s disease, due to their neuroprotective properties .

Wirkmechanismus

Glucagon-like peptide-1 receptor agonist 18 exerts its effects by binding to the glucagon-like peptide-1 receptor and activating downstream signaling pathways. This activation stimulates insulin secretion from pancreatic beta cells and inhibits glucagon release from alpha cells, thereby lowering blood glucose levels . The compound also slows gastric emptying and reduces food intake, contributing to weight loss . The molecular targets involved in these pathways include cyclic adenosine monophosphate and protein kinase A, which mediate the physiological effects of glucagon-like peptide-1 receptor activation .

Vergleich Mit ähnlichen Verbindungen

Glucagon-like peptide-1 receptor agonist 18 is unique compared to other similar compounds due to its specific modifications in the N-terminal region, which enhance its receptor binding and signaling properties . Similar compounds include exendin-4, liraglutide, and semaglutide, which are also glucagon-like peptide-1 receptor agonists used in the treatment of type 2 diabetes and obesity . glucagon-like peptide-1 receptor agonist 18 has shown improved stability and efficacy in preclinical studies .

Eigenschaften

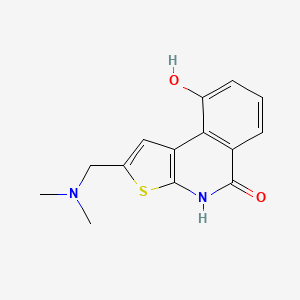

Molekularformel |

C32H25ClF4N4O4 |

|---|---|

Molekulargewicht |

641.0 g/mol |

IUPAC-Name |

2-[[4-[2-[(4-chloro-2-fluorophenyl)methoxy]pyrimidin-4-yl]-2,5-difluorophenyl]methyl]-3-[(3S)-4,4-dimethyloxolan-3-yl]-7-fluorobenzimidazole-5-carboxylic acid |

InChI |

InChI=1S/C32H25ClF4N4O4/c1-32(2)15-44-14-27(32)41-26-9-18(30(42)43)8-24(37)29(26)40-28(41)10-17-7-23(36)20(12-22(17)35)25-5-6-38-31(39-25)45-13-16-3-4-19(33)11-21(16)34/h3-9,11-12,27H,10,13-15H2,1-2H3,(H,42,43)/t27-/m1/s1 |

InChI-Schlüssel |

BILLOQHZLIFRRK-HHHXNRCGSA-N |

Isomerische SMILES |

CC1(COC[C@H]1N2C3=C(C(=CC(=C3)C(=O)O)F)N=C2CC4=CC(=C(C=C4F)C5=NC(=NC=C5)OCC6=C(C=C(C=C6)Cl)F)F)C |

Kanonische SMILES |

CC1(COCC1N2C3=C(C(=CC(=C3)C(=O)O)F)N=C2CC4=CC(=C(C=C4F)C5=NC(=NC=C5)OCC6=C(C=C(C=C6)Cl)F)F)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,2S,3S,5S,8S,10S,14S)-2,5,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate](/img/structure/B12383878.png)

![2-[5-(3,5-difluorophenyl)tetrazol-2-yl]-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B12383882.png)

![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(5-deuterio-2,4-dioxo(613C)pyrimidin-1-yl)(513C)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12383889.png)

![[(3S,5S,8R,9S,10S,11S,12S,13R,14S,17S)-17-acetyl-12-acetyloxy-14-hydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12383915.png)

![Sodium;4-ethyl-2-(3-fluorophenyl)-5-[6-methyl-6-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)heptoxy]phenol](/img/structure/B12383934.png)

![tert-butyl N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]carbamate](/img/structure/B12383939.png)